NP-G2-044

Beschreibung

Fascin Inhibitor this compound is an orally available inhibitor of the protein fascin, with potential antineoplastic activity. Upon oral administration, this compound targets and binds to fascin, thereby preventing the interaction of fascin with actin filaments, thereby preventing actin bundling and filopodia formation. By preventing actin cytoskeletal reorganization, the dynamic changes in cell shape that are necessary for tumor cell migration and invasion to occur are impaired, and tumor cell migration and metastasis are inhibited. Fascin, the main actin cross-linker protein in filopodia, is upregulated in many types of metastatic tumor cells while its expression is low or absent in normal adult epithelial cells; its expression is correlated with aggressive phenotypes, poor prognosis, and shorter survival. Filopodia, finger-like plasma membrane protrusions that are formed upon remodeling of the actin cytoskeleton, are found at a high frequency in metastatic tumor cells and their presence is correlated with tumor cell invasiveness.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

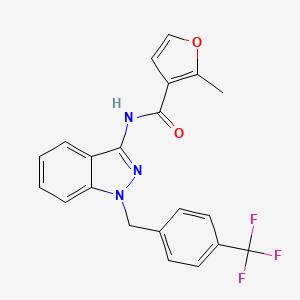

An orally available inhibitor of fascin; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]indazol-3-yl]furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O2/c1-13-16(10-11-29-13)20(28)25-19-17-4-2-3-5-18(17)27(26-19)12-14-6-8-15(9-7-14)21(22,23)24/h2-11H,12H2,1H3,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLRLAABUFOJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801127289 | |

| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807454-59-6 | |

| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807454-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NP-G2-044 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807454596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NP-G2-044 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NP-G2-044 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ER2O3UZ4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of NP-G2-044 in Cancer Metastasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastasis remains the leading cause of cancer-related mortality, yet therapeutic agents specifically targeting this complex process are lacking.[1][2] NP-G2-044 is a first-in-class, orally active small molecule inhibitor of Fascin-1, an actin-bundling protein critically involved in the mechanics of cell migration and invasion.[3][4] Elevated expression of Fascin-1 is strongly correlated with increased metastatic potential, aggressive disease, and poor prognosis across numerous cancer types.[5][6] This technical guide provides an in-depth review of the multifaceted mechanism of action of this compound, detailing its direct inhibition of cancer cell motility, its influence on key oncogenic signaling pathways, and its emerging role in modulating the tumor microenvironment to enhance anti-tumor immunity. We consolidate preclinical and clinical data, present detailed experimental protocols, and provide visual diagrams of the core mechanisms to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Fascin-1 and Actin Cytoskeleton Disruption

The primary anti-metastatic activity of this compound stems from its direct and specific inhibition of Fascin-1.

2.1 Molecular Interaction: this compound functions by occupying one of the actin-binding sites on the Fascin-1 protein.[3][6][7] This binding induces a significant conformational change in the Fascin-1 structure, which impairs its primary biochemical function: the cross-linking and bundling of actin filaments.[3][6][7]

2.2 Cytoskeletal Consequences: Fascin-1 is the principal actin-bundling protein responsible for the formation of filopodia, which are finger-like membrane protrusions that cancer cells use to sense their environment and spearhead migration.[3][5] By preventing actin bundling, this compound effectively blocks the formation of these filopodial structures.[3][4] The subsequent disruption of the cellular actin cytoskeleton leads to a marked reduction in the ability of cancer cells to migrate and invade surrounding tissues, the foundational steps of the metastatic cascade.[3][8]

Modulation of Oncogenic Signaling Pathways

Beyond its direct mechanical effects, this compound influences key signaling cascades that drive metastasis and cancer progression.

3.1 Wnt/β-catenin Pathway in NSCLC: In non-small cell lung cancer (NSCLC) models, this compound has been shown to reverse the Epithelial-Mesenchymal Transition (EMT), a critical process for metastasis. This is achieved by upregulating the epithelial marker E-cadherin while downregulating mesenchymal markers N-cadherin and vimentin.[8][9] Evidence suggests this effect is mediated, at least in part, by the inhibition of the Wnt/β-catenin signaling pathway.[8][9]

3.2 PI3K/AKT and NF-κB Pathways in Lymphoma: In studies involving Diffuse Large B-cell Lymphoma (DLBCL) cells, this compound demonstrated inhibitory effects on several pro-survival and proliferation pathways. Western blot analysis revealed decreased phosphorylation of PI3K, AKT, JNK, and STAT6.[7] Furthermore, this compound was found to suppress the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor in lymphoma survival.[7]

Immuno-Modulatory Effects in the Tumor Microenvironment

A novel and significant aspect of this compound's mechanism is its ability to modulate the tumor microenvironment (TME) and enhance anti-tumor immunity. This dual mechanism positions it as a promising agent for combination therapies.[10]

-

Increased T-Cell Infiltration: Treatment with this compound has been shown to increase the infiltration and proliferation of T-cells within the TME.[10]

-

Dendritic Cell Activation: The compound leads to an expansion of activated dendritic cells (DCs), which are critical for antigen presentation and initiating an adaptive immune response.[10] Fascin is highly expressed in mature DCs, where it is essential for motility and the formation of the immunological synapse. By targeting fascin, this compound may enhance antigen uptake and presentation, thereby reinvigorating anti-tumor immune responses.[5][10]

-

Synergy with Immune Checkpoint Inhibitors (ICIs): The immuno-stimulatory effects of this compound provide a strong rationale for its combination with ICIs like anti-PD-1 therapy. Clinical data shows that this combination can convert ICI-non-responsive tumors to responsive ones, demonstrating significant synergy.[1][10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound

| Experiment Type | Cell Line / Model | Metric | This compound Concentration / Dose | Result | Reference |

|---|---|---|---|---|---|

| Fascin Inhibition | Biochemical Assay | IC₅₀ | ~2 µM | Potent inhibition of Fascin-1 | [4] |

| Cell Migration | MDA-MB-231 (Breast) | IC₅₀ | ~10 µM | Inhibition of tumor cell migration | [4] |

| In vivo Metastasis | MDA-MB-231 Xenograft | Lung Metastasis | 78.7 mg/kg (once daily) | IC₅₀ for metastasis reduction | [6] |

| In vivo Metastasis | MDA-MB-231 Xenograft | Lung Metastasis | 300 mg/kg (once daily) | Almost complete inhibition | [6] |

| In vivo Metastatic Relapse | 4T1 (Breast) Model | Metastatic Recurrence | 100 mg/kg (daily) | Significant slowing of recurrence (p < 0.05) |[6][7] |

Table 2: Phase 2 Clinical Trial (NCT05023486) Efficacy in ICI-Resistant Solid Tumors (Combination Therapy)

| Metric | Value | Patient Population (n=45) | Notes | Reference |

|---|---|---|---|---|

| Objective Response Rate (ORR) | 21% | Advanced solid tumors progressed on prior anti-PD-(L)1 therapy | Includes 4 Partial Responses (PR) and 3 Complete Responses (CR) | [1][10][11] |

| Disease Control Rate (DCR) | 76% | Advanced solid tumors progressed on prior anti-PD-(L)1 therapy | Includes patients with Stable Disease, PR, and CR | [1][10][11] |

| New Metastases | >50% of patients | Advanced solid tumors progressed on prior anti-PD-(L)1 therapy | No new metastases observed while on study | [1][5] |

| Recommended Phase 2 Dose (RP2D) | 1600 mg QD | In combination with anti-PD-1 therapy | Administered in 4-week cycles |[1][11] |

Key Experimental Protocols

6.1 In Vitro Cell Migration (Transwell) Assay

-

Objective: To quantify the effect of this compound on the migratory capacity of cancer cells.

-

Methodology:

-

Culture cancer cells (e.g., MDA-MB-231) to ~80% confluency.

-

Starve cells in serum-free media for 12-24 hours.

-

Prepare Transwell inserts (typically 8 µm pore size). For invasion assays, coat the insert membrane with a thin layer of Matrigel.

-

Resuspend starved cells in serum-free media containing various concentrations of this compound or vehicle control (DMSO).

-

Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Add complete media (containing a chemoattractant like 10% FBS) to the lower chamber.

-

Incubate for a period determined by cell type (e.g., 12-24 hours) at 37°C, 5% CO₂.

-

After incubation, remove non-migrated cells from the top of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.

-

Elute the dye and measure absorbance with a plate reader, or count the number of stained cells in several microscopic fields.

-

Calculate the percentage of migration inhibition relative to the vehicle control.

-

6.2 In Vivo Orthotopic Breast Cancer Metastasis Model

-

Objective: To evaluate the efficacy of this compound in inhibiting primary tumor growth and distant metastasis in a physiologically relevant model.

-

Methodology:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

Culture human triple-negative breast cancer cells (e.g., MDA-MB-231) expressing a reporter like luciferase.

-

Inject ~1x10⁶ cells suspended in PBS/Matrigel into the mammary fat pad of each mouse.

-

Monitor primary tumor growth using calipers or bioluminescence imaging (BLI).

-

Once tumors are palpable (e.g., ~100 mm³), randomize mice into treatment groups (vehicle control, this compound at various doses).

-

Administer this compound orally (by gavage) daily or on a specified schedule.

-

Continue to monitor primary tumor volume and body weight.

-

Monitor for distant metastases (typically in the lungs) weekly using BLI.

-

At the end of the study (e.g., 6-8 weeks), sacrifice the mice.

-

Harvest primary tumors and lungs. Perform histological analysis (H&E staining) or ex vivo BLI to quantify the metastatic burden.

-

Conclusion and Future Directions

This compound presents a novel therapeutic strategy by directly targeting the mechanical machinery of cancer metastasis. Its mechanism is multifaceted, combining the disruption of the cancer cell cytoskeleton with the inhibition of key oncogenic signaling pathways and the potentiation of anti-tumor immunity. The promising results from the Phase 2 clinical trial, particularly in heavily pre-treated, ICI-resistant patient populations, underscore its potential.[1][2] Future research will likely focus on identifying predictive biomarkers for response, exploring its efficacy in other metastatic cancers, and further elucidating the molecular underpinnings of its synergy with immunotherapy to optimize its clinical application in the fight against advanced cancer.

References

- 1. Novita Highlights Positive Data from Phase 2 Trial of this compound in Patients with Advanced and Metastatic Solid Tumors at 2025 ASCO Annual Meeting [prnewswire.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. First-In-Class Fascin Inhibitor - Protheragen [protheragen.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. novita-pharm.com [novita-pharm.com]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Metastasis Fascin Inhibitors Decrease the Growth of Specific Subtypes of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fascin Inhibitor this compound Decreases Cell Metastasis while Increases Overall Survival of Mice-bearing Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Novita's Fascin Inhibitor this compound Shows Promising Results in Phase 2 Trial for Advanced Solid Tumors [trial.medpath.com]

- 11. cancernetwork.com [cancernetwork.com]

Unraveling the Anti-Metastatic Potential: A Technical Guide to the NP-G2-044 Fascin Inhibition Pathway

For Immediate Release

This technical guide provides an in-depth analysis of NP-G2-044, a first-in-class, orally available small molecule inhibitor of fascin. Fascin is a crucial actin-bundling protein that is overexpressed in numerous cancers and plays a pivotal role in cell migration, invasion, and the formation of metastatic lesions. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of the this compound fascin inhibition pathway, its mechanism of action, and preclinical and clinical findings.

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting and binding to fascin, a protein critical for the formation of filopodia, which are finger-like cellular projections that enable cancer cells to probe their environment and migrate.[1][2] By inhibiting fascin's actin-bundling activity, this compound disrupts the formation and stability of these migratory structures, thereby impeding tumor cell motility and invasion.[1] This targeted approach not only hinders the physical movement of cancer cells but also modulates downstream signaling pathways implicated in cancer progression. Furthermore, evidence suggests that this compound may also enhance anti-tumor immune responses by increasing the uptake of antigens by intra-tumoral dendritic cells.[3][4][5]

Quantitative Efficacy Data

The potency and clinical activity of this compound have been evaluated in both preclinical and clinical settings. The following tables summarize the key quantitative data available to date.

Table 1: Preclinical Inhibitory Activity of this compound

| Assay Type | Metric | Value | Cell Line/Model | Reference |

| Fascin Actin-Bundling | IC50 | ~0.2 µM | Cell-free assay | [4] |

| Fascin Inhibition | IC50 | ~2 µM | Not specified | [6][7] |

| Cell Migration | IC50 | ~10 µM | MDA-MB-231 | [6][7] |

| In Vivo Metastasis | Dose | 100 mg/kg (i.p.) | 4T1 mouse mammary tumor | [7] |

Table 2: Clinical Trial Efficacy of this compound (Phase 2, NCT05023486)

| Metric | Value | Patient Population | Notes | Reference |

| Objective Response Rate (ORR) | 21% | Patients with advanced solid tumors resistant to prior anti-PD-1 therapy | N=45 | [8][9] |

| Disease Control Rate (DCR) | 76% | Patients with advanced solid tumors resistant to prior anti-PD-1 therapy | N=45 | [8][9] |

| Metastasis Prevention | 55% | Patients with advanced solid tumors | No new metastases observed during treatment | [8] |

| Median Progression-Free Survival (PFS) | 20 weeks | Treatment-refractory gynecologic cancer patients (monotherapy) | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits fascin, preventing actin bundling and filopodia formation, which in turn suppresses cell migration and metastasis. It also modulates the Wnt/β-catenin pathway.

Caption: A typical experimental workflow for the preclinical and clinical evaluation of this compound.

Caption: The logical flow from this compound administration to its ultimate anti-tumor effects.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of fascin inhibitors like this compound.

Fascin-Actin Bundling Assay (In Vitro)

This assay biochemically assesses the ability of a compound to inhibit fascin-mediated bundling of actin filaments.

-

Protein Purification: Recombinant human fascin and skeletal muscle actin are purified.

-

Actin Polymerization: G-actin is polymerized to F-actin in a polymerization buffer.

-

Bundling Reaction: Polymerized F-actin is incubated with fascin in the presence of varying concentrations of this compound or a vehicle control.

-

Low-Speed Centrifugation: The reaction mixture is subjected to low-speed centrifugation to pellet the bundled actin.

-

Quantification: The amount of actin in the supernatant and pellet is quantified using SDS-PAGE and densitometry. A reduction of actin in the pellet in the presence of this compound indicates inhibition of bundling.

Cell Migration Assay (Transwell/Boyden Chamber Assay)

This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.

-

Cell Culture: Cancer cells with high fascin expression (e.g., MDA-MB-231) are cultured to sub-confluency.

-

Cell Seeding: Cells are serum-starved, harvested, and seeded into the upper chamber of a transwell insert (typically with an 8 µm pore size membrane) in a serum-free medium containing this compound or vehicle.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.

-

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 12-24 hours).

-

Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

In Vivo Tumor Metastasis Model (Xenograft)

This model evaluates the effect of this compound on tumor metastasis in a living organism.

-

Cell Implantation: A metastatic cancer cell line (e.g., 4T1 for murine models, or a human line in immunocompromised mice) is implanted into the mammary fat pad or injected intravenously (tail vein) of the host animals.

-

Treatment Administration: Once tumors are established (for orthotopic models), or immediately after cell injection, animals are treated with this compound (e.g., 100 mg/kg, i.p. daily) or a vehicle control.

-

Monitoring: Primary tumor growth is monitored with calipers. Animal body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and primary tumors and relevant organs (e.g., lungs, liver) are harvested.

-

Metastasis Quantification: The number and size of metastatic nodules in the harvested organs are quantified, often through histological analysis (e.g., H&E staining).

The Broader Fascin Signaling Network

Fascin's role in cancer is not limited to its mechanical function in cell migration. It is also implicated in the regulation of key oncogenic signaling pathways. Studies have shown a connection between fascin and the Wnt/β-catenin pathway.[10][11] Fascin can activate this pathway, which is known to promote epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[11][12] The inhibition of fascin by this compound may, therefore, also exert its anti-cancer effects by downregulating Wnt/β-catenin signaling and reversing the EMT phenotype.[10][11] Additionally, fascin has been linked to the Hippo pathway, another critical regulator of cell proliferation and organ size.[13]

Conclusion

This compound represents a promising therapeutic strategy for a wide range of solid tumors. Its unique mechanism of action, targeting the actin-bundling protein fascin, offers a novel approach to inhibiting cancer metastasis, a major cause of cancer-related mortality. The preclinical and clinical data gathered to date demonstrate its potential to not only control tumor growth and spread but also to enhance the efficacy of immunotherapies. Further research into the intricate signaling networks governed by fascin will undoubtedly unveil additional therapeutic opportunities and refine the clinical application of fascin inhibitors like this compound.

References

- 1. First-In-Class Fascin Inhibitor - Protheragen [protheragen.com]

- 2. Fascin in Cell Migration: More Than an Actin Bundling Protein | MDPI [mdpi.com]

- 3. novita-pharm.com [novita-pharm.com]

- 4. selleckchem.com [selleckchem.com]

- 5. A phase 2 clinical trial of first-in-class fascin inhibitor this compound as monotherapy and in combination therapy with anti-PD-1 immunotherapy in patients with advanced solid tumor malignancies. - ASCO [asco.org]

- 6. This compound | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Novita's Fascin Inhibitor this compound Shows Promising Results in Phase 2 Trial for Advanced Solid Tumors [trial.medpath.com]

- 9. cancernetwork.com [cancernetwork.com]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Fascin Inhibitor this compound Decreases Cell Metastasis while Increases Overall Survival of Mice-bearing Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Fascin Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression [frontiersin.org]

- 13. Fascin Regulates the Hippo Pathway and Is Important for Melanoma Development | Anticancer Research [ar.iiarjournals.org]

The Fascin Inhibitor NP-G2-044: A Deep Dive into its Disruption of the Actin Cytoskeleton for Anti-Metastatic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NP-G2-044, a potent and orally available small molecule inhibitor of the actin-bundling protein fascin. By targeting fascin, this compound effectively disrupts the organization of the actin cytoskeleton, leading to the inhibition of tumor cell migration and metastasis. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical pathways and workflows involved in the study of this promising anti-cancer agent.

Core Mechanism of Action: Targeting a Key Driver of Metastasis

This compound functions as a direct inhibitor of fascin, a protein that is frequently overexpressed in a wide range of metastatic cancers, while its expression remains low or absent in normal adult epithelial tissues.[1][2] Fascin plays a pivotal role in the formation of filopodia, which are finger-like protrusions on the cell surface that are essential for cell motility and invasion.[1][2][3] These structures are formed through the bundling of actin filaments, a process orchestrated by fascin.[2][3]

This compound exerts its anti-metastatic effects by binding to fascin and preventing its interaction with actin filaments.[1][3][4] This inhibition of actin bundling disrupts the formation and stability of filopodia, thereby impairing the dynamic changes in cell shape required for tumor cell migration and invasion.[1][4] The ultimate consequence is a reduction in the metastatic potential of cancer cells.[1][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

| In Vitro Efficacy of this compound | |

| Parameter | Value |

| Target | Fascin |

| IC50 (Fascin Actin-Bundling Activity) | ~2 µM[4] |

| IC50 (MDA-MB-231 Tumor Cell Migration) | ~10 µM[4] |

| In Vivo Efficacy of this compound | |

| Animal Model | 6-8 week old female BALB/c mice with 4T1 mouse mammary tumor cells[4] |

| Dosage | 100 mg/kg[4] |

| Administration | Intraperitoneal (i.p.), daily for 18 days[4] |

| Result | Inhibition of 4T1 tumor cell metastasis to the lung[4] |

Signaling Pathway and Mechanism of Action

The mechanism by which this compound disrupts the actin cytoskeleton and inhibits cell migration is a direct consequence of its interaction with fascin. The following diagram illustrates this signaling cascade.

Experimental Protocols

This section provides a detailed methodology for key experiments used to characterize the activity of this compound.

In Vitro Fascin Actin-Bundling Assay (IC50 Determination)

This assay is designed to quantify the inhibitory effect of this compound on the actin-bundling activity of fascin.

Materials:

-

Purified recombinant human fascin protein

-

Actin

-

ATP

-

Fluorescently labeled phalloidin

-

Assay buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole-HCl, pH 7.0)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Fluorometer

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, combine the purified fascin protein with the various concentrations of this compound and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate actin polymerization by adding G-actin and ATP to the wells.

-

Allow actin polymerization and bundling to occur for a specific duration (e.g., 1 hour).

-

Stop the reaction and stain the F-actin bundles with fluorescently labeled phalloidin.

-

Measure the fluorescence intensity in each well using a fluorometer. The degree of actin bundling is proportional to the fluorescence signal.

-

Plot the fluorescence intensity against the logarithm of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the fascin actin-bundling activity.

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on the migratory capacity of tumor cells.

Materials:

-

Metastatic cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium with and without serum

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)

-

24-well companion plates

-

This compound stock solution (in DMSO)

-

Calcein-AM or other cell-permeant fluorescent dye

-

Fluorescence microscope or plate reader

Procedure:

-

Culture the cancer cells to sub-confluency.

-

Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound. A vehicle control (DMSO) should be included.

-

Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.

-

Place the Boyden chamber inserts into the wells.

-

Seed the cell suspension (containing this compound or vehicle) into the upper chamber of the inserts.

-

Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C in a CO2 incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet) or a fluorescent dye.

-

Count the number of migrated cells in several microscopic fields for each condition.

-

Plot the number of migrated cells against the this compound concentration to determine the inhibitory effect.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vitro and in vivo effects of this compound.

Conclusion

This compound represents a promising therapeutic strategy for combating metastatic cancer. Its well-defined mechanism of action, centered on the inhibition of fascin-mediated actin bundling, provides a strong rationale for its development. The quantitative data from both in vitro and in vivo studies demonstrate its potential to significantly impair tumor cell migration and metastasis. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this compound and other fascin inhibitors as a novel class of anti-cancer agents.

References

Preclinical Profile of NP-G2-044: A First-in-Class Fascin Inhibitor for Solid Tumors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NP-G2-044 is a novel, orally bioavailable small molecule inhibitor of fascin-1, a key actin-bundling protein implicated in cancer cell migration, invasion, and metastasis. Preclinical evidence robustly demonstrates that this compound not only disrupts the metastatic cascade but also enhances anti-tumor immunity by modulating the tumor microenvironment. This document provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, summarizing key quantitative findings from in vitro and in vivo studies, and outlining the experimental protocols used to generate these data. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals investigating the therapeutic potential of fascin inhibition in oncology.

Mechanism of Action

This compound exerts a dual anti-cancer effect by directly targeting tumor cells and by modulating the immune response within the tumor microenvironment.

1.1. Inhibition of Tumor Cell Motility and Invasion:

Fascin-1 is the primary protein responsible for cross-linking actin filaments into rigid bundles, forming cellular protrusions such as filopodia and invadopodia. These structures are essential for cancer cell motility, invasion of surrounding tissues, and subsequent metastasis.[1] this compound specifically inhibits the actin-bundling activity of fascin, leading to the disruption of these protrusions and a reduction in tumor cell migration and invasion.[2] Preclinical studies in non-small cell lung cancer (NSCLC) models suggest that this effect may be partially mediated by the Wnt/β-catenin signaling pathway.[3]

1.2. Enhancement of Anti-Tumor Immunity:

Beyond its direct effects on tumor cells, this compound has been shown to reinvigorate the anti-tumor immune response.[1] Fascin is highly expressed in intratumoral dendritic cells (DCs), which are critical for initiating an adaptive immune response. This compound treatment leads to an increase in the number of activated DCs within the tumor.[1] This, in turn, promotes the proliferation and activation of CD8+ cytotoxic T-cells, which are responsible for killing cancer cells.[1] This immune-modulatory effect provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs).[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Metric | Value | Cell Line/System | Reference |

| Fascin Actin-Bundling Inhibition | IC50 | ~0.2 µM | Cell-free assay | [5] |

| Cell Migration Inhibition | - | Dose-dependent reduction | NSCLC cell lines | [3] |

| Cell Invasion Inhibition | - | Dose-dependent reduction | NSCLC cell lines | [3] |

| Cell Growth Attenuation | - | Observed | NSCLC cell lines | [3] |

Table 2: In Vivo Efficacy of this compound in Monotherapy

| Animal Model | Tumor Type | Key Finding | Reference |

| Mouse Xenograft | Non-Small Cell Lung Cancer | Slowed tumor development and enhanced overall survival | [3] |

| Syngeneic Mouse Models | Breast, Lung, Pancreatic, Prostate | Increased overall survival | [1] |

| Spontaneous Pancreatic Cancer Mouse Model | Pancreatic Cancer | Deletion of fascin gene delayed tumor development, slowed tumor growth, and reduced metastatic colonization | [2] |

Table 3: In Vivo Efficacy of this compound in Combination Therapy

| Animal Model | Tumor Type | Combination Agent | Key Finding | Reference |

| Lewis Lung Cancer Mouse Model | Non-Small Cell Lung Cancer | Cisplatin | Synergistic anticancer effects | [3] |

| Lewis Lung Cancer Mouse Model | Non-Small Cell Lung Cancer | PD-1 inhibitor | Synergistic anticancer effects | [3] |

| 4T1 Breast Cancer Mouse Model | Triple-Negative Breast Cancer | Immune Checkpoint Inhibitors (ICIs) | Increased median overall survival by ~105% (more than tripled the effect of either agent alone) | [2] |

| Pan02 Pancreatic Cancer Mouse Model | Pancreatic Cancer | ICIs | Increased median overall survival by 83% | [6] |

| Syngeneic Mouse Models | Various | Anti-PD-1 Antibody | Markedly increased number of Ki67+ proliferating and Granzyme-B+ activated CD8+ killer T-cells | [1] |

Experimental Protocols and Methodologies

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

3.1. In Vitro Assays

-

Fascin Actin-Bundling Assay:

-

Objective: To determine the direct inhibitory effect of this compound on fascin's biochemical function.

-

Methodology: Purified fascin and actin proteins are incubated together in the presence of varying concentrations of this compound. The formation of actin bundles is assessed by low-speed centrifugation to pellet the bundles, followed by SDS-PAGE analysis of the supernatant and pellet fractions. An imaging-based assay has also been developed where actin bundles are visualized by fluorescence microscopy after staining with fluorescently labeled phalloidin.[7]

-

-

Cell Growth and Viability Assays (e.g., CCK-8):

-

Objective: To assess the effect of this compound on tumor cell proliferation.

-

Methodology: Cancer cell lines are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 24, 48, 72 hours). Cell viability is quantified using a colorimetric assay such as CCK-8, which measures the metabolic activity of viable cells.[3]

-

-

Cell Migration and Invasion Assays (e.g., Transwell Assay):

-

Objective: To evaluate the impact of this compound on the migratory and invasive capacity of cancer cells.

-

Methodology: Cancer cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays). The lower chamber contains a chemoattractant (e.g., serum). This compound is added to the upper chamber with the cells. After incubation, non-migrated/invaded cells are removed from the top of the insert, and the cells that have migrated/invaded to the bottom surface are fixed, stained, and counted.[3]

-

-

Western Blotting:

-

Objective: To analyze the expression of proteins involved in metastasis and signaling pathways (e.g., E-cadherin, N-cadherin, vimentin, β-catenin).

-

Methodology: Cells are treated with this compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest. Detection is achieved using secondary antibodies conjugated to an enzyme that produces a chemiluminescent signal.[3]

-

3.2. In Vivo Models

-

Xenograft and Syngeneic Mouse Models:

-

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: Human (xenograft) or murine (syngeneic) cancer cells are injected subcutaneously or orthotopically into immunocompromised (for xenografts, e.g., nude or SCID mice) or immunocompetent (for syngeneic models) mice, respectively.[8]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy). This compound is typically administered orally on a daily schedule.[2][3]

-

Tumor Measurement: Tumor volume is measured periodically using calipers.[8]

-

Metastasis Assessment: At the end of the study, primary tumors and organs prone to metastasis (e.g., lungs, liver) are harvested. Metastatic lesions are quantified by histological analysis or imaging techniques.

-

Survival Studies: In some studies, animals are monitored for overall survival as the primary endpoint.[2][3]

-

-

-

Immunohistochemistry (IHC) and Immunofluorescence (IF):

-

Objective: To analyze the expression and localization of proteins (e.g., fascin, immune cell markers) within tumor tissues.

-

Methodology: Harvested tumors are fixed, embedded in paraffin, and sectioned. The sections are then incubated with primary antibodies against the target proteins, followed by detection with labeled secondary antibodies. For IHC, a chromogenic substrate is used for visualization, while for IF, fluorescently tagged antibodies are used and visualized with a fluorescence microscope.

-

-

Flow Cytometry:

-

Objective: To characterize and quantify immune cell populations within the tumor microenvironment.

-

Methodology: Tumors are dissociated into single-cell suspensions. The cells are then stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD3, CD4, CD8, CD11c). The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells, allowing for the identification and quantification of different cell populations.[3]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: this compound inhibits fascin-1, disrupting actin bundling and filopodia formation, which in turn blocks tumor cell migration and metastasis. The Wnt/β-catenin pathway is an upstream regulator of fascin expression.

Caption: this compound promotes the activation of intratumoral dendritic cells, leading to enhanced CD8+ T-cell proliferation and anti-tumor activity.

Caption: A generalized workflow for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies and mechanism of action elucidation.

Conclusion

The preclinical data for this compound strongly support its development as a novel anti-cancer agent for solid tumors. Its dual mechanism of action—inhibiting metastasis and enhancing anti-tumor immunity—positions it as a promising therapeutic candidate, both as a monotherapy and in combination with other anti-cancer agents, particularly immune checkpoint inhibitors. The quantitative data from in vitro and in vivo studies provide a solid foundation for the ongoing clinical evaluation of this compound. Further research into the detailed molecular interactions and signaling pathways modulated by this compound will continue to inform its clinical development and potential applications in a variety of solid tumor indications.

References

- 1. researchgate.net [researchgate.net]

- 2. Improving fascin inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of the Actin-Bundling Protein Fascin-1 Developed for Tumor Therapy Attenuate the T-Cell Stimulatory Properties of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Fascin inhibitor increases intratumoral dendritic cell activation and anti-cancer immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fascin inhibitor increases intratumoral dendritic cell activation and anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. novita-pharm.com [novita-pharm.com]

- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

The Selective Fascin Inhibitor NP-G2-044: A Technical Guide to its Role in Disrupting Filopodia Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filopodia, the slender, actin-rich cellular protrusions, are pivotal in cell motility, environmental sensing, and intercellular communication. Their dysregulation, particularly an increase in their formation, is a hallmark of metastatic cancer, rendering them a compelling target for therapeutic intervention. Fascin, an actin-bundling protein, is a key structural component of filopodia. The small molecule NP-G2-044 has emerged as a potent and specific inhibitor of fascin, demonstrating significant potential in abrogating filopodia formation and consequently, tumor cell migration and invasion. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on filopodia formation, and detailed experimental protocols for its study.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the actin-bundling activity of fascin.[1] By occupying the actin-binding site on fascin, this compound induces a conformational change that prevents the cross-linking of actin filaments, a critical step in the formation of the rigid actin bundles that form the core of filopodia.[1][2] This targeted inhibition leads to a significant reduction in the number and length of filopodia, thereby impairing the migratory and invasive capabilities of cancer cells.[3]

Mechanism of Action: Targeting the Core of Filopodia Extension

The formation of filopodia is a complex process initiated by signaling cascades that culminate in the polymerization and bundling of actin filaments. A key upstream regulator is the Rho GTPase, Cdc42. Upon activation by stimuli such as bradykinin, Cdc42 recruits and activates downstream effectors, including Insulin Receptor Substrate p53 (IRSp53).[4][5] IRSp53, in turn, interacts with Epidermal growth factor receptor pathway substrate 8 (Eps8) to form a complex that promotes actin bundling.[1]

The primary role of fascin is to bundle these newly polymerized actin filaments into tight, parallel arrays, providing the structural rigidity necessary for the filopodium to extend from the cell surface. This compound's mechanism of action is centered on the direct inhibition of this fascin-mediated actin bundling.[1][3] It is crucial to note that this compound's inhibitory effect is highly specific to fascin. Studies have shown that cells expressing a mutant form of fascin (E391A) are resistant to the effects of this compound, confirming its on-target activity.[3]

dot graph "Signaling_Pathway_of_Filopodia_Formation_and_NP_G2_044_Inhibition" { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Signaling Pathway of Filopodia Formation and this compound Inhibition", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Bradykinin [label="Bradykinin", fillcolor="#F1F3F4", fontcolor="#202124"]; Cdc42_GDP [label="Cdc42-GDP\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cdc42_GTP [label="Cdc42-GTP\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRSp53 [label="IRSp53", fillcolor="#F1F3F4", fontcolor="#202124"]; Eps8 [label="Eps8", fillcolor="#F1F3F4", fontcolor="#202124"]; IRSp53_Eps8 [label="IRSp53-Eps8\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Actin_Polymerization [label="Actin\nPolymerization", fillcolor="#F1F3F4", fontcolor="#202124"]; Fascin [label="Fascin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Actin_Bundling [label="Actin Bundling", fillcolor="#F1F3F4", fontcolor="#202124"]; Filopodia [label="Filopodia\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NPG2044 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Bradykinin -> Cdc42_GDP [label="Activates", color="#5F6368"]; Cdc42_GDP -> Cdc42_GTP [label="GEF", color="#5F6368"]; Cdc42_GTP -> IRSp53 [label="Recruits &\nActivates", color="#5F6368"]; IRSp53 -> IRSp53_Eps8 [color="#5F6368"]; Eps8 -> IRSp53_Eps8 [color="#5F6368"]; IRSp53_Eps8 -> Actin_Polymerization [label="Promotes", color="#5F6368"]; Actin_Polymerization -> Actin_Bundling [color="#5F6368"]; Fascin -> Actin_Bundling [label="Mediates", color="#5F6368"]; Actin_Bundling -> Filopodia [label="Leads to", color="#5F6368"]; NPG2044 -> Fascin [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } } Caption: this compound inhibits filopodia by targeting fascin-mediated actin bundling.

Quantitative Effects of this compound on Filopodia Formation

The inhibitory effects of this compound on fascin activity and cellular processes have been quantified in several studies. The data presented below summarizes the key findings.

| Parameter | Cell Line | IC50 / Effect | Reference |

| Fascin Actin-Bundling Activity | - | ~0.2 µM | [1] |

| - | ~2 µM | [3] | |

| Tumor Cell Migration | MDA-MB-231 | ~10 µM | [3] |

| Bradykinin-Induced Filopodia Formation | 4T1 | Abolished | [3] |

| Filopodia Number per Cell | 3T3 (with similar Cdc42 inhibitor) | Significantly reduced | [5] |

| Filopodia Length | 3T3 (with similar Cdc42 inhibitor) | Significantly reduced | [5] |

Experimental Protocols

Bradykinin-Induced Filopodia Formation and Inhibition Assay

This protocol details the induction of filopodia in a cancer cell line using bradykinin and the subsequent assessment of inhibition by this compound.

Materials:

-

4T1 or MDA-MB-231 breast cancer cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Glass coverslips

-

Bradykinin (100 ng/mL stock)

-

This compound (stock solution in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed 4T1 or MDA-MB-231 cells onto glass coverslips in a 24-well plate at a density that allows for individual cell analysis after 24 hours.

-

Serum Starvation: Once cells have adhered, replace the growth medium with serum-free DMEM and incubate for 2-4 hours.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Filopodia Induction: Add bradykinin to a final concentration of 100 ng/mL to all wells (except for the negative control) and incubate for 10-15 minutes.

-

Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 5 minutes.

-

Staining: Wash with PBS and stain with fluorescently labeled phalloidin for 30 minutes to visualize F-actin. Counterstain with DAPI for 5 minutes to visualize nuclei.

-

Mounting: Wash with PBS and mount the coverslips onto glass slides using a suitable mounting medium.

-

Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

dot graph "Experimental_Workflow_for_Filopodia_Inhibition_Assay" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Experimental Workflow for Filopodia Inhibition Assay", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed Cells on Coverslips", fillcolor="#F1F3F4", fontcolor="#202124"]; serum_starve [label="Serum Starve Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor_treatment [label="Treat with this compound\nor Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; induce_filopodia [label="Induce Filopodia with\nBradykinin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fix_and_perm [label="Fix and Permeabilize Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; stain_cells [label="Stain with Phalloidin\nand DAPI", fillcolor="#34A853", fontcolor="#FFFFFF"]; image_acquisition [label="Image Acquisition\n(Fluorescence Microscopy)", fillcolor="#F1F3F4", fontcolor="#202124"]; quantification [label="Quantify Filopodia\n(Number and Length)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> serum_starve; serum_starve -> inhibitor_treatment; inhibitor_treatment -> induce_filopodia; induce_filopodia -> fix_and_perm; fix_and_perm -> stain_cells; stain_cells -> image_acquisition; image_acquisition -> quantification; quantification -> end; } Caption: Workflow for assessing this compound's effect on filopodia formation.

Quantification of Filopodia

Software:

-

ImageJ/Fiji with the FiloQuant plugin or similar image analysis software.

Procedure:

-

Image Import: Open the acquired fluorescence images in ImageJ/Fiji.

-

Cell Selection: Randomly select individual, non-overlapping cells for analysis.

-

Filopodia Measurement: Using the FiloQuant plugin or manual line tool, trace the length of each filopodium from its base at the cell edge to its tip. Count the number of filopodia per cell.

-

Data Analysis: For each experimental condition, calculate the average number of filopodia per cell and the average filopodia length. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between control and this compound treated groups.

Logical Relationship of this compound's Mechanism of Action

The inhibitory action of this compound on filopodia formation can be understood through a clear logical progression of events.

dot digraph "Logical_Relationship_of_NP_G2_044_Action" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Logical Relationship of this compound's Mechanism of Action", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes NPG2044 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fascin_Binding [label="Binds to Actin-Binding\nSite of Fascin", fillcolor="#F1F3F4", fontcolor="#202124"]; Conformational_Change [label="Induces Conformational\nChange in Fascin", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibit_Bundling [label="Inhibits Fascin-Mediated\nActin Bundling", fillcolor="#FBBC05", fontcolor="#202124"]; Disrupt_Core [label="Disrupts Filopodia\nActin Core Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduce_Filopodia [label="Reduces Number and\nLength of Filopodia", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibit_Migration [label="Inhibits Cell Migration\nand Invasion", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges NPG2044 -> Fascin_Binding; Fascin_Binding -> Conformational_Change; Conformational_Change -> Inhibit_Bundling; Inhibit_Bundling -> Disrupt_Core; Disrupt_Core -> Reduce_Filopodia; Reduce_Filopodia -> Inhibit_Migration; } Caption: The logical cascade of this compound's inhibitory effects.

Conclusion

This compound represents a promising therapeutic agent that targets the structural integrity of filopodia through the specific inhibition of fascin. Its ability to disrupt filopodia formation translates into a potent anti-migratory and anti-invasive phenotype in cancer cells. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to investigate the role of this compound and the broader implications of fascin inhibition in cancer biology and other filopodia-related pathologies. Further research into the in vivo efficacy and safety of this compound is warranted to fully realize its clinical potential.

References

- 1. Regulation of cell shape by Cdc42 is mediated by the synergic actin-bundling activity of the Eps8-IRSp53 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Cdc42 induces filopodia by promoting the formation of an IRSp53:Mena complex | Semantic Scholar [semanticscholar.org]

- 3. embopress.org [embopress.org]

- 4. Inhibition of Cdc42 and Rac1 activities in pheochromocytoma, the adrenal medulla tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Figure 5, CID 2950007 inhibits bradykinin-induced filopodia formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Development of NP-G2-044: A First-in-Class Fascin Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NP-G2-044 is a novel, orally available small molecule that acts as a first-in-class inhibitor of fascin, a key protein involved in the bundling of actin filaments.[1][2] Elevated levels of fascin are associated with increased cancer metastasis, disease progression, and mortality.[2] this compound represents a promising therapeutic strategy by not only directly impeding tumor cell motility and invasion but also by enhancing the anti-tumor immune response.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Cancer metastasis is the leading cause of cancer-related deaths, yet there are currently no approved drugs that specifically target the metastatic process.[3] Fascin, an actin-bundling protein, plays a critical role in the formation of filopodia, which are essential for cell migration and invasion.[4][5] Its expression is often upregulated in various metastatic cancers, making it an attractive target for therapeutic intervention.[4] this compound was identified through the screening of chemical libraries as a potent inhibitor of fascin's actin-bundling activity.[6] Developed by Novita Pharmaceuticals, this compound has progressed through preclinical studies and into clinical trials, demonstrating a favorable safety profile and encouraging anti-tumor and anti-metastatic activity.[2][7]

Discovery and Preclinical Development

The development of this compound originated from efforts to identify small molecules capable of disrupting the function of fascin.[6] Preclinical investigations have elucidated its mechanism of action and demonstrated its therapeutic potential in various cancer models.

Mechanism of Action

This compound functions by directly binding to fascin, thereby inhibiting its ability to cross-link actin filaments.[5] This disruption of actin bundling prevents the formation of filopodia, the finger-like protrusions that are critical for cancer cell motility, invasion, and metastasis.[4][5]

In addition to its direct effects on tumor cells, this compound has been shown to modulate the tumor microenvironment. It enhances the anti-tumor immune response by increasing the infiltration of T-cells and promoting the activation of dendritic cells.[7] In non-small cell lung cancer (NSCLC) models, the anti-metastatic effects of this compound have been linked to the inhibition of the Wnt/β-catenin signaling pathway.[3]

In Vitro Efficacy

This compound has demonstrated potent inhibition of fascin's biochemical activity and cancer cell migration in vitro.

| Parameter | Value | Cell-Free/Cell-Based | Assay |

| IC50 (Fascin Inhibition) | ~0.2 µM | Cell-Free | F-actin Bundling Assay |

| IC50 (Fascin Inhibition) | ~2 µM | Not Specified | Not Specified |

| IC50 (Cell Migration) | ~10 µM | Cell-Based | MDA-MB-231 tumor cells |

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in mouse models have shown that this compound can delay tumor development, slow tumor growth, reduce metastatic colonization, and increase overall survival.[2] It has also demonstrated synergistic anti-cancer effects when combined with cisplatin or a PD-1 inhibitor in a Lewis lung cancer model.[3]

Pharmacokinetic studies in mice have been conducted, revealing key parameters following intravenous and oral administration.

| Administration | Dose | Tmax | T1/2 |

| Oral | Not Specified | ~4 hrs | 20-24 hrs |

Clinical Development

This compound has advanced into clinical trials to evaluate its safety, tolerability, and efficacy in patients with advanced solid tumors.

Phase 1 Clinical Trial

A first-in-human, Phase 1a clinical trial (NCT03199586) was conducted to assess the safety and tolerability of this compound and to determine the recommended Phase 2 dose (RP2D). The trial enrolled 23 patients with advanced or metastatic treatment-refractory solid tumor malignancies across seven dose cohorts (ranging from 200-2100 mg once daily). The drug was found to be well-absorbed and distributed. No dose-limiting toxicities (DLTs), drug-related serious adverse events (SAEs), or patient deaths were observed. A provisional RP2D of 1600 mg daily was selected. While no formal objective responses by RECIST criteria were observed, which is consistent with the drug's non-cytotoxic mechanism, signals of anti-tumor and anti-metastatic activity were noted.[8]

Phase 2 Clinical Trial

A multicenter, open-label Phase 2 clinical trial (NCT05023486) is currently ongoing to further evaluate this compound as both a monotherapy and in combination with anti-PD-1 therapy in patients with advanced or metastatic solid tumors.[2][7]

Key Efficacy Data from the Phase 2 Trial (Combination Therapy with anti-PD-1):

| Endpoint | Value | Patient Population | Notes |

| Objective Response Rate (ORR) | 21% (95% CI: 9.0%-38.9%) | 45 patients with advanced solid tumors resistant to prior anti-PD-1 therapy | Data cutoff: October 2024.[7] |

| Disease Control Rate (DCR) | 76% | 45 patients with advanced solid tumors resistant to prior anti-PD-1 therapy | Data cutoff: October 2024.[7] |

| Complete Response (CR) | 3 patients | 45 patients with advanced solid tumors resistant to prior anti-PD-1 therapy | Including a pathological CR.[7] |

| Partial Response (PR) | 4 patients | 45 patients with advanced solid tumors resistant to prior anti-PD-1 therapy | Observed in cutaneous squamous cell carcinoma, non-small cell lung cancer, and cholangiocarcinoma.[7] |

| Median Progression-Free Survival (PFS) (Monotherapy) | 20 weeks | 12 patients with gynecologic malignancies | At the monotherapy RP2D of 2100 mg QD.[2] |

The recommended Phase 2 dose for this compound in combination with anti-PD-1 therapy was established at 1600 mg once daily.[7] The most common treatment-emergent adverse events (TEAEs) observed with the combination therapy were diarrhea, fatigue, and nausea.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

F-actin Co-sedimentation Assay

This assay is used to determine the ability of fascin to bundle actin filaments and the inhibitory effect of this compound.

Protocol Outline:

-

Actin Polymerization: Monomeric G-actin is polymerized to form F-actin in a polymerization buffer.[9]

-

Incubation: Purified fascin protein is incubated with F-actin in the presence or absence of this compound.[9]

-

Low-Speed Centrifugation: The mixture is subjected to low-speed centrifugation. Bundled F-actin will pellet at low speeds, while individual filaments will remain in the supernatant.[4]

-

Analysis: The supernatant and pellet fractions are analyzed by SDS-PAGE to quantify the amount of fascin and actin in each fraction.[9]

Cell Migration and Invasion Assays

These assays assess the impact of this compound on the migratory and invasive capabilities of cancer cells.

Boyden Chamber Assay (Migration):

-

Cell Seeding: Cancer cells are seeded in the upper chamber of a Transwell insert.

-

Treatment: this compound is added to the upper or lower chamber.

-

Chemoattractant: A chemoattractant is placed in the lower chamber.

-

Incubation: Cells are allowed to migrate through the porous membrane of the insert.

-

Quantification: Migrated cells on the bottom of the membrane are stained and counted.

Matrigel Invasion Assay:

This assay is similar to the migration assay, but the Transwell insert is coated with a layer of Matrigel, a basement membrane extract, to simulate the extracellular matrix. This allows for the assessment of a cell's ability to degrade and move through a physical barrier.

In Vivo Xenograft Models

These studies evaluate the anti-tumor and anti-metastatic effects of this compound in a living organism.

General Protocol:

-

Tumor Cell Implantation: Human cancer cells are implanted into immunodeficient mice, either subcutaneously or orthotopically.

-

Treatment Administration: Once tumors are established, mice are treated with this compound (e.g., via oral gavage), a control vehicle, and/or other therapies.

-

Tumor Growth Monitoring: Tumor volume is measured regularly.

-

Metastasis Assessment: At the end of the study, tissues are harvested to assess for the presence and extent of metastatic lesions.

-

Survival Analysis: In some studies, mice are monitored for overall survival.

Visualizations

Signaling Pathway of this compound in NSCLC

Caption: this compound inhibits fascin, disrupting metastasis and modulating the Wnt/β-catenin pathway.

Experimental Workflow for this compound Discovery and Preclinical Evaluation

References

- 1. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "A phase 2 clinical trial of first-in-class fascin inhibitor this compound " by Frank Yung-Chin Tsai, Michael J. Birrer et al. [scholarlycommons.henryford.com]

- 3. novita-pharm.com [novita-pharm.com]

- 4. Mechanism of Actin Filament Bundling by Fascin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First-In-Class Fascin Inhibitor - Protheragen [protheragen.com]

- 7. cancernetwork.com [cancernetwork.com]

- 8. researchgate.net [researchgate.net]

- 9. studylib.net [studylib.net]

The Impact of NP-G2-044 on the Tumor Microenvironment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-G2-044 is a first-in-class, orally available small molecule inhibitor of fascin, a key actin-bundling protein.[1] Fascin is overexpressed in numerous cancer types and is correlated with increased tumor cell motility, invasion, and metastasis, leading to poor prognosis.[2][3] this compound represents a novel therapeutic strategy by not only directly targeting the metastatic potential of tumor cells but also by modulating the tumor microenvironment (TME) to foster a robust anti-tumor immune response.[4][5] This technical guide provides an in-depth analysis of the preclinical and clinical data elucidating the impact of this compound on the TME, with a focus on its immunomodulatory functions.

Core Mechanism of Action: Fascin Inhibition

This compound functions by binding to fascin, thereby inhibiting its ability to cross-link actin filaments.[1] This disruption of the actin cytoskeleton impairs the formation of filopodia and invadopodia, cellular protrusions essential for cell migration and invasion.[6] Beyond its effects on tumor cells, fascin is also highly expressed in antigen-presenting cells, particularly dendritic cells (DCs), within the TME.[4][6] The inhibition of fascin in these immune cells is a critical component of this compound's therapeutic effect.

Impact on the Tumor Microenvironment: Preclinical Evidence

Preclinical studies in various syngeneic mouse models have demonstrated that this compound significantly enhances anti-tumor immunity.[2][6] The primary mechanism involves the modulation of dendritic cell function and subsequent T-cell activation.

Enhanced Dendritic Cell Function

Treatment with this compound leads to an increase in the number of activated conventional dendritic cells (cDCs) within the tumor.[2][6] Mechanistically, fascin inhibition in cDCs enhances their antigen uptake capabilities.[2][3] This leads to more efficient processing and presentation of tumor antigens to T cells, a critical step in initiating an adaptive anti-tumor immune response.

Increased T-Cell Infiltration and Activation

The enhanced DC function driven by this compound results in a significant increase in the infiltration and proliferation of CD8+ cytotoxic T lymphocytes (CTLs) within the tumor.[4][7] In combination with anti-PD-1 therapy, this compound has been shown to markedly increase the number of Ki67+ proliferating and Granzyme B+ activated CD8+ T cells, even in tumors previously resistant to anti-PD-1 treatment.[2]

Synergy with Immune Checkpoint Inhibitors

Preclinical data strongly support the synergistic effect of this compound with immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-CTLA-4 antibodies.[2] This combination therapy has been shown to significantly increase the overall survival of tumor-bearing mice in models of triple-negative breast cancer, lung cancer, pancreatic cancer, and prostate cancer compared to either agent alone.[2][8]

Modulation of the Wnt/β-catenin Pathway

In non-small cell lung cancer (NSCLC) models, the anti-metastatic effects of this compound have been linked to the modulation of the Wnt/β-catenin signaling pathway.[9] Inhibition of fascin by this compound led to a reduction in epithelial-mesenchymal transition (EMT) markers, such as N-cadherin and vimentin, and an upregulation of E-cadherin.[9]

Clinical Data: Phase 2 Trial Insights

A Phase 2 clinical trial (NCT05023486) evaluated this compound in combination with standard-of-care anti-PD-1 therapy in patients with advanced solid tumors who were resistant to prior ICI treatment.[4][10] The results demonstrated promising clinical activity and a manageable safety profile.

Quantitative Clinical Trial Data

| Metric | Value | Citation |

| Objective Response Rate (ORR) | 21% | [4][11] |

| Disease Control Rate (DCR) | 76% | [4][11] |

| Patients with No New Metastases | 55% | [4][8] |

| Median Progression-Free Survival (PFS) for GYN patients (Monotherapy) | 20 weeks | [3] |

Experimental Protocols

While detailed, proprietary protocols are not publicly available, the following outlines the key experimental methodologies employed in the preclinical evaluation of this compound based on published studies.

In Vivo Tumor Models

-

Syngeneic Mouse Models: Various cancer cell lines (e.g., 4T1 for breast cancer, LLC for lung cancer) are implanted into immunocompetent mice (e.g., BALB/c, C57BL/6).[2]

-

Treatment: Mice are treated with this compound (administered orally), immune checkpoint inhibitors (administered intraperitoneally), or a combination of both.[2]

-

Endpoints: Tumor growth is monitored by caliper measurements. Overall survival is a primary endpoint.[2] Tumors and spleens are harvested for ex vivo analysis.[2]

Immunophenotyping by Flow Cytometry

-

Sample Preparation: Tumors are dissociated into single-cell suspensions.

-

Staining: Cells are stained with fluorescently labeled antibodies against various cell surface and intracellular markers to identify and quantify immune cell populations (e.g., CD45, CD3, CD4, CD8, CD11c, MHCII, CD80, CD86, Ki67, Granzyme B).

-

Analysis: Data is acquired on a flow cytometer and analyzed to determine the percentages and activation status of different immune cell subsets.

Immunohistochemistry (IHC)

-

Sample Preparation: Tumors are formalin-fixed and paraffin-embedded.

-

Staining: Tissue sections are stained with antibodies against specific markers (e.g., CD8, FoxP3) to visualize the spatial distribution and infiltration of immune cells within the tumor microenvironment.

In Vitro Assays

-

Cell Migration and Invasion Assays: Transwell assays are used to assess the effect of this compound on the migratory and invasive capacity of cancer cells.

-

Western Blotting: Used to analyze the expression levels of proteins involved in signaling pathways such as the Wnt/β-catenin pathway (e.g., N-cadherin, E-cadherin, vimentin).[9]

-

CCK-8 Assays: To analyze the effect of this compound on the growth of non-small cell lung cancer cells.[9]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the TME

Caption: this compound's dual mechanism on tumor cells and dendritic cells.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for in vivo and ex vivo analysis of this compound.

This compound and Wnt/β-catenin Signaling Pathway

Caption: this compound's influence on the Wnt/β-catenin pathway and EMT.

Conclusion

This compound demonstrates a unique dual mechanism of action by directly inhibiting tumor cell metastasis and by reshaping the tumor microenvironment to be more conducive to an anti-tumor immune response. The preclinical evidence for its immunomodulatory effects, particularly the activation of dendritic cells and subsequent enhancement of T-cell-mediated immunity, is compelling. These findings are supported by promising clinical data from a Phase 2 trial, which show durable responses in patients with advanced solid tumors who are resistant to immune checkpoint inhibitors. The synergistic potential of this compound with ICIs positions it as a promising candidate for combination therapies aimed at overcoming immunotherapy resistance and improving patient outcomes. Further investigation into the detailed molecular pathways and predictive biomarkers will be crucial for optimizing the clinical application of this novel fascin inhibitor.

References

- 1. Fascin inhibitor increases intratumoral dendritic cell activation and anti-cancer immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fascin inhibitor increases intratumoral dendritic cell activation and anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. novita-pharm.com [novita-pharm.com]

- 4. Novita's Fascin Inhibitor this compound Shows Promising Results in Phase 2 Trial for Advanced Solid Tumors [trial.medpath.com]

- 5. "A phase 2 clinical trial of first-in-class fascin inhibitor this compound " by Frank Yung-Chin Tsai, Michael J. Birrer et al. [scholarlycommons.henryford.com]

- 6. researchgate.net [researchgate.net]

- 7. Novita Presents Additional Positive Data from Phase 2 Trial of this compound in Patients with Advanced and Metastatic Solid Tumors at AACR IO Annual Meeting [prweb.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Novita Highlights Positive Data from Phase 2 Trial of this compound in Patients with Advanced and Metastatic Solid Tumors at 2025 ASCO Annual Meeting [prnewswire.com]

- 11. cancernetwork.com [cancernetwork.com]

NP-G2-044 target validation in different cancer models

An In-Depth Guide to Target Validation in Preclinical Cancer Models

Introduction

Target validation is a critical and foundational step in the drug discovery and development pipeline. It is the process of demonstrating that a specific molecular target is directly involved in the pathophysiology of a disease and that modulating its activity is likely to have a therapeutic effect. For a hypothetical therapeutic agent, NP-G2-044, this guide outlines a comprehensive strategy for validating its molecular target in various cancer models. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing experimental methodologies, data presentation, and logical workflows.

Phase 1: Target Identification and Initial Validation

Before proceeding to in-depth validation, the molecular target of this compound must be identified. This is often achieved through techniques like affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational modeling. Once a putative target is identified (for the purpose of this guide, we will refer to it as "Target X"), initial validation is performed to confirm the interaction between this compound and Target X.

Experimental Protocol: Target Engagement Assays

1. Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm direct binding of this compound to Target X in a cellular environment.

-

Methodology:

-

Treat cancer cell lines with this compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble Target X at each temperature using Western blotting or mass spectrometry.

-

A shift in the melting temperature of Target X in the presence of this compound indicates direct binding.

-

2. Isothermal Titration Calorimetry (ITC):

-